2,3-Dimethyl-6-(prop-2-en-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3796-87-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3-dimethyl-6-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O/c1-4-5-10-7-6-8(2)9(3)11(10)12/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
BMHMDKVVRCUCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC=C)O)C |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Studies Involving 2,3 Dimethyl 6 Prop 2 En 1 Yl Phenol
Mechanistic Investigations of Cyclization Reactions
The intramolecular cyclization of 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol and related o-allylphenols is a key transformation for the synthesis of heterocyclic compounds like benzofurans and chromenes. The reaction pathways are often influenced by the choice of catalyst and reaction conditions.
Proposed Pathways for Divergent Heterocycle Formation (e.g., Benzofurans, Chromenes)
The formation of five-membered dihydrobenzofurans or six-membered chromanes from o-allylphenols can be directed by the catalytic system employed. For instance, the use of aluminum isopropoxide at high temperatures has been shown to facilitate the cyclization of 2-allylphenols to 2-methylcoumarans (2-methyl-2,3-dihydrobenzofurans) researchgate.net. This process can occur in a tandem fashion, starting from the corresponding allyl aryl ether, which first undergoes a Claisen rearrangement to the o-allylphenol, followed by the intramolecular hydroalkoxylation researchgate.net.
Catalysis by iron(III) chloride supported on MCM-41 provides another route to dihydrobenzofurans. This method also involves an initial Claisen rearrangement of an aryl allyl ether to the ortho-allyl phenol (B47542), which then undergoes in-situ cyclization researchgate.net. The catalytic activity is attributed to both Lewis and Brønsted acidity of the catalyst researchgate.net.
Furthermore, photochemical methods have been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives. These reactions can be initiated by the photochemical activity of in situ generated phenolate (B1203915) anions acs.org.
Role of Phenoxide Intermediates in Cyclization Processes
Phenoxide intermediates play a crucial role in many cyclization reactions of this compound. The deprotonation of the phenolic hydroxyl group generates a phenoxide anion, which is a key reactive species. This anion can participate in photochemical processes, initiating cascade reactions that lead to the formation of 2,3-dihydrobenzofurans acs.org.
In base-catalyzed reactions, the formation of the phenoxide enhances the nucleophilicity of the oxygen atom, facilitating its attack on the double bond of the allyl group, a critical step in the formation of the heterocyclic ring.
Electrophilic Aromatic Substitution Mechanisms on Phenolic Rings
The phenolic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the hydroxyl and methyl groups. wikipedia.orgscielo.org.mx These substituents direct incoming electrophiles primarily to the ortho and para positions. wikipedia.org
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), leading to the formation of a positively charged cyclohexadienyl cation, also known as a Wheland intermediate or arenium ion. wikipedia.org This intermediate is delocalized. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution product. wikipedia.org The rate of reaction is influenced by the stability of the carbocation intermediate, which is enhanced by electron-donating groups. scielo.org.mx
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions and reagents used will determine the nature of the electrophile and the final product.
Oxidative and Reductive Transformation Mechanisms of Phenols
The phenolic moiety and the allyl group in this compound are susceptible to both oxidative and reductive transformations.
Oxidative transformations can involve the phenolic hydroxyl group or the allyl side chain. For instance, single-electron oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can mediate intramolecular cyclizations of related δ-aryl-β-dicarbonyl compounds, proceeding through radical intermediates. nih.govnih.gov The stability of the resulting cyclohexadienyl radical intermediates is a key factor in the success of these reactions. nih.govnih.gov The oxidation of allyl aryl ethers can also be achieved using reagents like iodine in dimethyl sulfoxide, leading to the cleavage of the ether linkage and formation of the corresponding phenol researchgate.net.
Advanced Spectroscopic Characterization Research of 2,3 Dimethyl 6 Prop 2 En 1 Yl Phenol and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol, a combination of ¹H-NMR, ¹³C-NMR, and correlation spectroscopy techniques would be employed for a complete structural assignment. Due to the lack of direct experimental data for the target compound, the following analysis is based on its close analogs, 2,3-dimethylphenol (B72121) and 2-allylphenol (B1664045).
Proton NMR (¹H-NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons, the allyl group protons, and the methyl protons.
The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but for phenols, it is often observed in the range of 4-7 ppm. orgchemboulder.com The two aromatic protons on the benzene (B151609) ring would likely appear as doublets in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of the two methyl groups attached to the aromatic ring are expected in the upfield region, around 2.1-2.3 ppm. chemicalbook.com
The prop-2-en-1-yl (allyl) group would introduce a characteristic set of signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a doublet. The vinyl protons (-CH=CH₂) would present as a complex multiplet, with the internal proton showing a doublet of triplets and the two terminal protons appearing as doublets.
A representative ¹H-NMR data for the analog 2,3-dimethylphenol is presented in the table below.
| Proton Assignment | Chemical Shift (δ) in ppm |
| Aromatic H | 6.959 |
| Aromatic H | 6.756 |
| Aromatic H | 6.624 |
| Phenolic OH | 4.76 |
| Methyl H | 2.269 |
| Methyl H | 2.159 |
| Data obtained in CDCl₃. chemicalbook.com |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom.
The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the downfield region, typically around 150-160 ppm. The other aromatic carbons would appear in the range of 110-140 ppm. The carbons of the two methyl groups would be found in the upfield region of the spectrum. The allyl group would contribute three additional signals: one for the methylene carbon (-CH₂-) and two for the vinyl carbons (-CH=CH₂).
Predicted ¹³C-NMR data for the analog 2,3-dimethylphenol is provided in the table below.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Aromatic C | 131.13 |
| Aromatic C | 124.74 |
| Aromatic C | 114.05 |
| Methyl C | 19.36 |
| Methyl C | 12.95 |
| Predicted data in D₂O. researchgate.net |
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure.
COSY experiments would reveal the correlations between coupled protons, helping to establish the connectivity within the aromatic ring and the allyl group. For instance, it would show the coupling between the methylene and vinyl protons of the allyl substituent.
HSQC spectroscopy would correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC experiments would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for example, by showing a correlation between the methylene protons of the allyl group and the aromatic carbons, thus confirming the point of attachment.
While specific experimental data for this compound is not available, these techniques would be essential for its complete and accurate structural elucidation.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations would appear at approximately 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and allyl methylene groups would be observed just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The C=C stretching of the allyl group would likely appear around 1640 cm⁻¹. A strong C-O stretching band for the phenol (B47542) is expected in the region of 1200-1260 cm⁻¹. The out-of-plane (oop) C-H bending vibrations of the substituted aromatic ring would produce characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.
Characteristic IR absorption bands for phenols are summarized in the table below.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3550 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Alkyl C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch | 1200-1260 |
| General characteristic absorption ranges for phenols. orgchemboulder.comlibretexts.orgdocbrown.info |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region.
For this compound, the UV-Vis spectrum is expected to show two main absorption bands, which are characteristic of the phenol chromophore. researchgate.net These bands arise from π → π* electronic transitions within the benzene ring. The presence of alkyl and allyl substituents on the benzene ring can cause a slight shift in the position of these absorption maxima (λmax), often to longer wavelengths (a bathochromic or red shift). nih.gov
Typically, phenols exhibit a primary absorption band (E2-band) around 210-230 nm and a secondary, less intense band (B-band) around 270-280 nm. nih.gov The exact λmax values for this compound would be influenced by the electronic effects of the dimethyl and allyl substituents. The extended conjugation from the allyl group is not significant enough to shift the absorption into the visible region, so the compound is expected to be colorless.
| Compound | λmax (nm) |
| Phenol | ~270, ~210 |
| Substituted Phenols | Slight bathochromic shift from phenol |
| General UV absorption maxima for phenolic compounds. nih.govdocbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For aromatic compounds like phenols, this analysis reveals information about the conjugated π-electron system of the benzene ring. Phenols typically exhibit two primary absorption bands, often referred to as the B-band (benzenoid band) and the C-band, which arise from π→π* transitions. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. cdnsciencepub.comnih.gov
In the case of this compound, the phenolic hydroxyl group (-OH) acts as a strong auxochrome, a group that increases the absorption intensity and shifts the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. docbrown.info The two methyl groups (-CH₃) and the allyl group (-CH₂CH=CH₂) are alkyl substituents that typically cause a modest bathochromic shift. bioone.org
The UV-Vis spectrum of this compound, when analyzed in a non-polar solvent like hexane (B92381) or cyclohexane, is expected to show these characteristic phenolic absorption bands. In a polar, basic medium such as a solution containing sodium hydroxide, the deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion would lead to a significant bathochromic shift and an increase in the intensity of the absorption bands. cdnsciencepub.com This is due to the increased electron-donating ability of the negatively charged oxygen, which enhances resonance with the aromatic ring.
Table 1: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (B-band) | Expected λmax (C-band) | Rationale |
| Hexane (Neutral) | ~275 - 285 nm | ~220 - 230 nm | Alkyl and hydroxyl substituents cause a bathochromic shift relative to benzene. |
| Ethanol (Neutral) | ~278 - 288 nm | ~225 - 235 nm | Polar solvent interaction can cause slight shifts in absorption maxima. |
| 0.1 M NaOH (Basic) | ~295 - 310 nm | ~240 - 250 nm | Formation of the phenolate ion increases conjugation, leading to a significant bathochromic shift. cdnsciencepub.com |
Note: The data in this table is illustrative and represents expected values based on the analysis of similar substituted phenols.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can elucidate its structure through the analysis of fragmentation patterns. For phenols, the molecular ion peak ([M]⁺) is typically prominent due to the stability of the aromatic ring. youtube.com
The electron ionization (EI) mass spectrum of this compound (molar mass: 176.24 g/mol ) would be expected to show a molecular ion peak at m/z 176. The fragmentation of this compound would likely proceed through several characteristic pathways common to substituted phenols and compounds with allyl groups. slideshare.netlibretexts.org
Key expected fragmentation pathways include:
Loss of a methyl radical ([M-15]⁺): Cleavage of one of the methyl groups from the aromatic ring, leading to a fragment ion at m/z 161. This is a common fragmentation for methylated aromatic compounds.
Loss of the allyl group ([M-41]⁺): Cleavage of the prop-2-en-1-yl group would result in a 2,3-dimethylphenol cation at m/z 135.
Benzylic cleavage: Fission of the bond between the aromatic ring and the allyl group's methylene carbon would also lead to the loss of a C₃H₅ radical (m/z 41), resulting in a fragment at m/z 135.
Loss of CO ([M-28]⁺): A characteristic fragmentation for phenols involves the loss of a carbon monoxide molecule from the molecular ion, which would yield a fragment at m/z 148. docbrown.info
Rearrangement Reactions: Allyl-substituted phenols can undergo rearrangement reactions, such as a Claisen rearrangement, upon ionization, leading to more complex fragmentation patterns. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Loss |
| 176 | [C₁₁H₁₄O]⁺ (Molecular Ion) | - |
| 161 | [C₁₀H₁₁O]⁺ | CH₃ |
| 135 | [C₈H₉O]⁺ | C₃H₅ |
| 133 | [C₉H₉O]⁺ | C₂H₃ |
| 107 | [C₇H₇O]⁺ | C₄H₇ |
Note: The data in this table is illustrative, representing plausible fragmentation pathways based on the principles of mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. measurlabs.com Unlike standard mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a unique elemental formula. nih.gov
For this compound, the molecular formula is C₁₁H₁₄O. HRMS would be used to confirm this composition by providing a highly accurate mass measurement of the molecular ion. This is critical for distinguishing the target compound from isomers or other compounds that may have the same nominal mass but a different elemental formula.
Table 3: High-Resolution Mass Spectrometry Data for C₁₁H₁₄O
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄O |
| Nominal Mass | 176 |
| Monoisotopic Mass (Calculated) | 176.104465 |
| Expected HRMS [M+H]⁺ Ion | 177.11177 |
| Expected HRMS [M+Na]⁺ Ion | 199.09366 |
Note: The calculated mass is based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915.
Single Crystal X-ray Diffraction (XRD) for Molecular Structure Determination
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edumdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the compound's connectivity and stereochemistry. uwaterloo.ca It also reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding. mq.edu.au
To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. carleton.edu The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the atoms in the crystal's unit cell can be determined.
The resulting structural data would provide unambiguous confirmation of the substitution pattern on the phenol ring, the conformation of the allyl group relative to the ring, and the details of the hydrogen bonding network involving the phenolic hydroxyl group.
Table 4: Illustrative Crystallographic Data for a Substituted Phenol Analog
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 12.345 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1001.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.168 |
Note: This table presents hypothetical data representative of what might be obtained for a crystalline organic molecule of similar size and complexity. It is not the actual experimental data for this compound.
Theoretical and Computational Chemistry Studies of 2,3 Dimethyl 6 Prop 2 En 1 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the investigation of molecular properties from first principles. These computational methods are used to predict molecular structures, energies, and a wide array of other chemical properties, offering insights that complement experimental research.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. mdpi.comasianresassoc.org The fundamental principle of DFT is that the total energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost while often maintaining a high level of accuracy. mdpi.com
For 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol, a DFT calculation would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (the lowest energy state). This process determines precise bond lengths, bond angles, and dihedral angles. Following geometry optimization, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and molecular orbital energies. These properties are crucial for understanding the molecule's behavior and reactivity.
Basis Set Selection and Optimization Methodologies (e.g., B3LYP/6-311G(d,p))
The accuracy of a DFT calculation is highly dependent on the choice of the functional and the basis set.
Functional (B3LYP): The term B3LYP stands for Becke, 3-parameter, Lee-Yang-Parr. It is a hybrid functional that combines a portion of the exact energy from Hartree-Fock theory with approximations for the exchange and correlation energies from other sources. B3LYP is known for providing a good balance between accuracy and computational efficiency for a wide range of organic molecules and is frequently employed for geometry optimization and property calculations. researchgate.net
Basis Set (6-311G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style basis set. The "6-311G" part indicates that the core electrons are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described with more flexibility using three functions (contractions of 3, 1, and 1 primitive Gaussians). The "(d,p)" notation, known as polarization functions, adds functions of higher angular momentum (d-functions to heavy atoms and p-functions to hydrogen atoms). These additional functions allow for a more accurate description of the electron density distribution in space, which is essential for modeling chemical bonds correctly. nih.gov
The combination of the B3LYP functional with the 6-311G(d,p) basis set is a robust and widely accepted level of theory for obtaining reliable geometries and electronic properties for organic compounds like the target phenol (B47542) derivative. nih.govscholarsresearchlibrary.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
HOMO Energy (EHOMO): This value is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capability.
LUMO Energy (ELUMO): This value is related to the electron affinity. A lower ELUMO value indicates a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap. A small energy gap is associated with high chemical reactivity, lower kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO.
A hypothetical FMO analysis for this compound would calculate these energy values and provide a quantitative measure of its reactivity. The results would likely be presented in a data table.
Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is for illustrative purposes only, as specific data for the compound is unavailable.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Value | LUMO-HOMO energy difference |
Charge Transfer Characteristics
The HOMO and LUMO are key to understanding intramolecular charge transfer. When the molecule absorbs light, an electron can be promoted from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the direction of this charge transfer. For this compound, visualization of the HOMO and LUMO would show where the electron density is located before and after this electronic transition. This analysis helps in predicting how different parts of the molecule (the phenol ring, methyl groups, and allyl group) contribute to its electronic behavior.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It is plotted on the surface of the molecule's electron density. The map uses a color scale to represent the electrostatic potential:
Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and indicate sites with lone pairs or high π-electron density. For the target phenol, this would likely be concentrated around the oxygen atom of the hydroxyl group.
Blue: Regions of positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack. This would be expected near the hydrogen atom of the hydroxyl group.
Green: Regions of neutral or near-zero potential.
The MEP map provides an intuitive understanding of charge distribution and is invaluable for predicting how the molecule will interact with other reagents, identifying sites for both electrophilic and nucleophilic reactions.
Prediction of Spectroscopic Properties through Computational Methods
Computational quantum chemistry is an indispensable tool for interpreting and predicting the spectroscopic properties of molecules. For a substituted phenol like this compound, these methods can provide a detailed understanding of its electronic structure and vibrational modes, which are fundamental to its spectroscopic signatures.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, making it particularly suitable for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov This method can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
A TD-DFT study of this compound would involve optimizing the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). ucc.edu.gh Subsequently, TD-DFT calculations would be performed on the optimized structure to obtain the electronic transition energies. The results would reveal how the combination of the dimethyl and allyl substituents on the phenol ring influences the π-π* transitions, which are characteristic of aromatic systems. ucc.edu.gh Studies on other substituted phenols have shown that both the nature and position of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.netucc.edu.gh
| Predicted Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|---|
| Specific computational data for this compound is not available in the cited literature. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those employing Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such calculations. liverpool.ac.uk
The computational process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra and can be particularly useful for distinguishing between isomers. nih.govescholarship.org For this compound, these calculations would help in assigning the specific resonances of the aromatic protons and carbons, as well as those of the methyl and allyl substituents.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| Specific computational data for this compound is not available in the cited literature. |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. ijaemr.com The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface, followed by a frequency calculation. researchgate.net
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. spectroscopyonline.com A detailed vibrational analysis for this compound would allow for the assignment of specific bands in its IR and Raman spectra to particular molecular motions, such as the O-H stretch, aromatic C-H stretches, and vibrations of the allyl and methyl groups. ijaemr.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|---|
| Specific computational data for this compound is not available in the cited literature. |
Chemical Reactivity Descriptors and Global Descriptors
DFT is also a powerful tool for calculating a range of "global reactivity descriptors" that provide insight into the chemical reactivity and stability of a molecule. researchgate.netrjpn.org These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). alljournals.cn
Key global reactivity descriptors include:
HOMO-LUMO Energy Gap (ΔE): A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. alljournals.cn
Ionization Potential (IP) and Electron Affinity (EA): These relate to the ease of removing or adding an electron, respectively.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov
For this compound, the calculation of these descriptors would help in understanding its reactivity in various chemical reactions, such as electrophilic aromatic substitution or oxidation. rjpn.org
| Descriptor | Calculated Value |
|---|---|
| Specific computational data for this compound is not available in the cited literature. |
Thermodynamic Parameters and Stability Analysis
Computational chemistry allows for the calculation of various thermodynamic properties of a molecule in its ground state. orgchemres.org These calculations are typically performed as part of a frequency analysis after geometry optimization. The standard thermodynamic parameters that can be computed include:
Standard Enthalpy of Formation (ΔH°f)
Standard Gibbs Free Energy of Formation (ΔG°f)
Standard Entropy (S°)
Heat Capacity (Cv)
These parameters are crucial for understanding the stability of this compound and for predicting the thermodynamics of reactions in which it might participate. nih.govnist.gov The calculations can also be performed at various temperatures to understand how these properties change with thermal conditions.
| Parameter | Calculated Value at 298.15 K |
|---|---|
| Specific computational data for this compound is not available in the cited literature. |
Non-linear Optical (NLO) Properties Prediction
Molecules with large non-linear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods can be used to predict the NLO properties of molecules, providing a way to screen potential candidates before undertaking synthetic efforts. The key NLO properties that can be calculated include:
Dipole Moment (μ)
Polarizability (α)
First Hyperpolarizability (β)
These properties are calculated based on the response of the molecule to an external electric field. Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizabilities. researchgate.net A computational study of this compound would reveal whether the specific arrangement of its electron-donating (hydroxyl, methyl) and π-conjugated (phenyl, allyl) groups could lead to interesting NLO properties.
| Property | Calculated Value |
|---|---|
| Specific computational data for this compound is not available in the cited literature. |
Molecular Docking and Molecular Dynamics Simulations (for related compounds/interactions)
While specific molecular docking and molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of these computational techniques to structurally related phenolic compounds provides significant insights into the potential interactions and dynamic behavior of this molecule. Such studies are crucial for elucidating mechanisms of action, predicting binding affinities with biological targets, and understanding the conformational dynamics that govern molecular interactions.
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. This technique is instrumental in drug discovery and molecular biology for predicting the binding mode and affinity of a small molecule ligand to a specific receptor. For phenolic compounds, docking studies often explore their interactions with enzymes or receptors implicated in various biological pathways. For instance, studies on similar α,β-unsaturated carbonyl compounds have utilized tools like AutoDock to predict how these molecules bind to protein targets. nih.gov The process involves preparing the 3D structures of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to rank the different binding poses based on their predicted binding energy. nih.gov
Molecular dynamics simulations offer a more dynamic picture of molecular interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes in both the ligand and the receptor upon binding. This provides a more realistic representation of the binding event than the static picture offered by molecular docking. For phenolic systems, MD simulations have been used to study the formation and structure of phenolic resins and to investigate the behavior of fullerene-based amphiphiles with phenol substituents in aqueous solutions. nih.govmdpi.com These simulations can reveal crucial information about the stability of the ligand-receptor complex, the role of solvent molecules, and the energetic contributions of various intermolecular forces.
In the context of substituted phenols, computational models are frequently used to relate their structure to their activity, such as toxicity or antioxidant potential. nih.gov These studies often involve calculating descriptors like bond dissociation enthalpy (BDE) and using them to predict reaction rates. nih.gov While not direct docking or MD simulations, these theoretical studies provide foundational data that can inform and be integrated into more complex simulations.
For related phenolic compounds, molecular docking studies have successfully identified key interactions and binding affinities. For example, in silico analyses of various chemical compounds, including phenolics, have shown a range of binding affinities against protein targets, with binding free energies often reported in the range of -7.0 to -10.3 kcal/mol. jbcpm.com These studies typically identify specific amino acid residues within the protein's active site that form hydrogen bonds or other non-covalent interactions with the ligand. jbcpm.com
Below are illustrative tables summarizing typical findings from molecular docking studies on related phenolic and α,β-unsaturated carbonyl compounds, which could be analogous to potential studies on this compound.
| Compound Type | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| Substituted Phenol | Dihydrofolate Reductase | -7.07 | TYR, ASN, GLY, GLN |
| α,β-Unsaturated Carbonyl | Dehydrosqualene Synthase | -7.05 | ARG, TYR |
| Flavonoid (Phenolic) | Penicillin-Binding Protein | -8.5 to -9.5 | SER, THR, LYS |
| Phenolic Compound | Squalene Synthase | -8.6 to -10.3 | TYR, ARG |
This table is a generalized representation based on data from studies on related compounds. nih.govjbcpm.com
| Interaction Type | Functional Group | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Phenolic Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Phenolic Hydroxyl (-OH) | Lysine, Arginine, Histidine |
| Hydrophobic Interactions | Aromatic Ring, Methyl groups | Leucine, Isoleucine, Valine, Phenylalanine |
| Pi-Pi Stacking | Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
This table illustrates the potential types of non-covalent interactions that this compound could form within a protein binding site, based on its chemical structure.
Derivatization Strategies and Complex Transformations of the 2,3 Dimethyl 6 Prop 2 En 1 Yl Phenol Core Structure
Functional Group Modifications on Phenolic Hydroxyl
The hydroxyl group of 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol is a primary site for functionalization. Electrophilic substitution reactions at this position are common strategies to synthesize esters and ethers, which can alter the compound's polarity, reactivity, and metabolic stability.
Acylation of the phenolic hydroxyl group leads to the formation of phenyl esters. This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent such as an acyl chloride or acid anhydride (B1165640). For sterically hindered phenols, such as the 2,3,6-trisubstituted target molecule, specific conditions may be required to achieve high yields. ingentaconnect.com One effective method involves phase-transfer catalysis (PTC), which can facilitate the reaction between the phenoxide, formed in an aqueous basic phase, and the acyl chloride in an immiscible organic phase. ingentaconnect.com This technique has been shown to be rapid and efficient for the O-acylation of various substituted phenols. ingentaconnect.com The use of microwave irradiation in the presence of a catalyst like iodine has also been reported as an eco-friendly, solvent-free method for the acetylation of deactivated and hindered phenols, often resulting in nearly quantitative yields with significantly reduced reaction times. researchgate.net
Table 1: Representative Acylation Reactions of Hindered Phenols
| Acylating Agent | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|
| Alkanoyl Chlorides | Tetrabutylammonium chloride (PTC), NaOH(aq)/CH₂Cl₂ | Phenyl Ester | ingentaconnect.com |
Alkylation Reactions
Alkylation of the phenolic hydroxyl group yields the corresponding ether. This can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding sodium phenoxide with an alkyl halide. For more complex or sterically hindered substrates, other alkylation strategies may be employed. slchemtech.com Transition metal-catalyzed allylation reactions, for instance using palladium or ruthenium catalysts, can form allyl aryl ethers from phenols and allyl donors like allyl alcohol or allyl carbonates. universiteitleiden.nl The choice of catalyst and conditions can be crucial for achieving selective O-alkylation over competing C-alkylation on the aromatic ring. universiteitleiden.nl Friedel-Crafts alkylation is another common method, although it primarily targets the aromatic ring rather than the hydroxyl group. slchemtech.com
Table 2: General Alkylation Strategies for Phenols
| Alkylating Agent | Method/Catalyst | Product Type | Ref |
|---|---|---|---|
| Alkyl Halide | Williamson Ether Synthesis (Base) | Alkyl Phenyl Ether | slchemtech.com |
| Olefins (e.g., Isobutylene) | Silica-alumina catalyst | Alkyl Phenyl Ether | google.com |
Phosphorylation Strategies
The introduction of a phosphate (B84403) group to the phenolic hydroxyl can significantly alter the molecule's solubility and biological activity. researchgate.net Chemical phosphorylation of phenols can be achieved using various phosphorylating agents. A mixture of phosphorus pentoxide in triethyl phosphate is one effective reagent system for this transformation. researchgate.net Nickel-catalyzed cross-coupling reactions between phenol derivatives (as phenyl pivalates) and P(O)-H compounds have also been developed, providing a route to aryl phosphonates and phosphine (B1218219) oxides. acs.org Furthermore, biocatalytic methods using kinases are emerging as highly selective and mild alternatives for the phosphorylation of phenols. nih.gov For example, enzymes like phenylphosphate synthase can catalyze the transfer of a phosphoryl group from ATP to a phenolic substrate. nih.gov
Table 3: Selected Phosphorylation Methods for Phenols
| Reagent/Catalyst | Method | Product Type | Ref |
|---|---|---|---|
| P₂O₅ / Triethyl Phosphate | Chemical Phosphorylation | Phenyl Phosphate | researchgate.net |
| P(O)-H compounds / Ni-catalyst | C-O/P-H Cross-Coupling | Aryl Phosphonate (B1237965)/Phosphine Oxide | acs.org |
Introduction of Specific Groups onto the Phenolic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl and alkyl groups. This allows for the introduction of various functional groups at the available positions on the ring, primarily at the C4 and C5 positions.
While both ortho positions (C2 and C6) of the parent phenol are substituted in the target molecule, the term "ortho-derivatization" can be extended to describe the highly regioselective functionalization of the ring, often directed by the powerful ortho-directing effect of the hydroxyl group. Electrophilic substitution would be strongly favored at the C4 position (para to the hydroxyl group). Formylation, the introduction of a formyl group (-CHO), is a key transformation. Methods for selective ortho-formylation of phenols, which could be adapted for para-formylation in this specific case, include the use of dichloromethyl methyl ether with titanium tetrachloride, or magnesium-mediated reactions with paraformaldehyde. mdma.chsciencemadness.org The latter has been shown to be highly specific for the ortho-position relative to the hydroxyl group. sciencemadness.orgorgsyn.org Rhenium-catalyzed reactions of phenols with alkenes have also been developed for regioselective ortho-alkylation. orgsyn.org
Table 4: Methods for Regioselective Formylation/Alkylation of Phenols
| Reaction | Reagents/Catalyst | Key Feature | Ref |
|---|---|---|---|
| Formylation | Dichloromethyl methyl ether / TiCl₄ | Good yields and regioselectivity | mdma.ch |
| Formylation | Paraformaldehyde / MgCl₂, Et₃N | Exclusively ortho-formylation | orgsyn.org |
Chlorination and Other Halogenation Strategies
Halogenation of this compound can occur at two distinct sites: the aromatic ring and the allylic position of the prop-2-en-1-yl group.
Aromatic Ring Halogenation: Electrophilic halogenation of the phenolic ring is a common reaction. Reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) can be used for chlorination. rsc.org The regioselectivity (ortho vs. para) of phenol chlorination can be controlled by the choice of catalyst; for instance, different thiourea (B124793) catalysts can direct chlorination with NCS to either the ortho or para position with high selectivity. scientificupdate.com Given the substitution pattern of the target molecule, chlorination would be expected to occur at the C4 position. Reactions with hypochlorous acid can lead to a series of chlorinated phenols and, at higher doses, ring-cleavage products. nih.govcore.ac.uk
Allylic Halogenation: The prop-2-en-1-yl (allyl) group is susceptible to radical halogenation at the allylic position (the carbon adjacent to the double bond). This reaction is typically carried out using a low concentration of a halogenating agent, such as N-bromosuccinimide (NBS) for bromination, in the presence of a radical initiator like light (hν) or a peroxide (ROOR). openochem.orglibretexts.org This provides a method to introduce a halogen onto the side chain without affecting the aromatic ring or the double bond, leading to an allylic halide. pearson.com
Table 5: Halogenation Strategies
| Halogenation Type | Reagent | Target Site | Ref |
|---|---|---|---|
| Aromatic Chlorination | N-Chlorosuccinimide (NCS) / Thiourea catalyst | Phenolic Ring (C4 position) | scientificupdate.com |
| Aromatic Chlorination | Hypochlorous acid (HOCl) | Phenolic Ring | nih.gov |
Transformations of the Prop-2-en-1-yl Moiety
The prop-2-en-1-yl (allyl) group attached to the phenolic core of this compound is a versatile functional handle for a variety of chemical transformations. Its reactivity allows for the selective modification of this part of the molecule, providing a pathway to a range of derivatives with potentially new properties. Key transformations include selective hydrogenation, epoxidation, and dihydroxylation, which alter the electronic and steric character of the side chain.
Selective Hydrogenation
Selective hydrogenation of the allyl group in this compound to a propyl group can be achieved while preserving the aromaticity of the phenol ring. This transformation is a reduction reaction that saturates the carbon-carbon double bond of the allyl moiety. libretexts.org The choice of catalyst is crucial to prevent the hydrogenation of the aromatic ring, which would lead to the corresponding cyclohexanol (B46403) derivative.
Catalytic hydrogenation typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org For the selective hydrogenation of an alkene in the presence of an aromatic ring, catalysts such as palladium on carbon (Pd/C) or Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) are often employed under controlled conditions of temperature and pressure.
The general reaction is as follows: this compound + H₂ --(Catalyst)--> 2,3-Dimethyl-6-propylphenol
The process involves the syn-addition of two hydrogen atoms across the double bond. youtube.comlibretexts.org The alkene adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of two hydrogen atoms, leading to the saturated alkane. libretexts.org
| Catalyst System | Typical Substrate | Product | Key Features |
|---|---|---|---|
| Pd/C, H₂ | Alkenes, Allylic Alcohols | Alkanes, Saturated Alcohols | High efficiency, risk of aromatic ring reduction at high pressure/temperature. |
| Wilkinson's Catalyst (RhCl(PPh₃)₃), H₂ | Alkenes | Alkanes | Homogeneous catalyst, high selectivity for less hindered double bonds. |
| (Cyclopentadienone)iron(0) carbonyl complex, K₂CO₃, Isopropanol | Allylic Alcohols | Saturated Alcohols | Transfer hydrogenation, avoids use of H₂ gas. acs.org |
Epoxidation and Dihydroxylation Reactions
The double bond of the prop-2-en-1-yl group is susceptible to oxidation reactions, leading to the formation of epoxides (oxiranes) or diols (glycols). These reactions introduce oxygenated functionalities, significantly increasing the polarity and synthetic utility of the molecule.
Epoxidation: The conversion of the alkene to an epoxide can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond. The presence of the neighboring hydroxyl group on the phenol can direct the epoxidation, leading to facial selectivity through hydrogen bonding with the oxidant. wikipedia.org
For allylic alcohols, transition metal-catalyzed epoxidations, such as the Sharpless asymmetric epoxidation, can provide high levels of stereocontrol, yielding enantiomerically enriched epoxides. youtube.com This methodology typically uses a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide. youtube.com While the substrate is a phenol and not a simple allylic alcohol, the principle of directed oxidation can still apply.
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. This can be achieved through two main stereochemical pathways:
Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This results in the formation of a diol where both hydroxyl groups are on the same side of the original double bond.
Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, resulting in a trans-diol.
| Transformation | Reagent(s) | Stereochemistry | Product Type |
|---|---|---|---|
| Epoxidation | m-CPBA | Syn-addition of oxygen | Epoxide (Oxirane) |
| Asymmetric Epoxidation | Ti(O-iPr)₄, (+)- or (-)-DET, t-BuOOH | Enantioselective | Chiral Epoxide |
| Syn-dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ or cold, dilute KMnO₄, NaOH | Syn-addition | cis-Diol |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Anti-addition | trans-Diol |
Diversity-Oriented Synthesis (DOS) Approaches
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules, often inspired by natural products, to explore chemical space for biological screening. cam.ac.uknih.gov The this compound core can serve as a valuable starting point for DOS due to its multiple reactive sites: the phenolic hydroxyl group, the aromatic ring, and the allylic double bond.
A DOS strategy utilizing this scaffold could involve a branching reaction pathway where the core molecule is subjected to a variety of reaction conditions to generate a library of diverse structures. cam.ac.uk For instance:
Appendage Diversity: The phenolic hydroxyl can be alkylated, acylated, or used in etherification reactions with a diverse set of building blocks.
Functional Group Diversity: The allyl group can be transformed into an epoxide, diol, aldehyde (via ozonolysis), or a saturated propyl group as described previously.
Skeletal Diversity: Intramolecular cyclization reactions could be employed. For example, after epoxidation of the allyl group, the phenolic hydroxyl could act as an intramolecular nucleophile to open the epoxide ring, forming a dihydrofuran or dihydropyran ring fused to the aromatic core. Such transformations can rapidly increase molecular complexity and generate novel scaffolds. nih.gov
The goal of DOS is to generate molecules with significant variations in their three-dimensional shape, stereochemistry, and functional group presentation. cam.ac.uk
Chemo-, Regio-, and Stereoselective Synthetic Methodologies
Achieving high levels of selectivity is paramount in modern organic synthesis to ensure the efficient production of a single desired product, minimizing waste and complex purification procedures. masterorganicchemistry.comyoutube.com For a molecule like this compound with multiple reactive sites, selective transformations are crucial. nih.govmdpi.com
Chemoselectivity: Refers to the selective reaction of one functional group in the presence of others. youtube.com An example would be the selective hydrogenation of the allyl double bond without reducing the aromatic ring, as discussed in section 6.3.1. Another example is the selective O-alkylation of the phenolic hydroxyl group without affecting the allyl group.
Regioselectivity: Pertains to the control of the position of a chemical bond formation. youtube.com For instance, in hydroboration-oxidation of the allyl group, the hydroxyl group would be regioselectively added to the terminal carbon (anti-Markovnikov addition), yielding a primary alcohol. Conversely, acid-catalyzed hydration would place the hydroxyl group at the internal carbon (Markovnikov addition). Electrophilic aromatic substitution reactions on the phenol ring would also be subject to regiocontrol by the existing substituents.
Stereoselectivity: Involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com Asymmetric epoxidation or dihydroxylation of the allyl group are prime examples of stereoselective reactions that can be used to generate chiral derivatives from the achiral starting material. The choice of chiral catalysts or reagents dictates the absolute configuration of the newly formed stereocenters. For instance, using (+)-diethyl tartrate in a Sharpless epoxidation would yield one enantiomer of the epoxide, while (-)-diethyl tartrate would produce the other. youtube.com
The development of precise synthetic methodologies allows chemists to predictably modify the this compound core, providing access to specific, well-defined derivatives for further study.
Applications of 2,3 Dimethyl 6 Prop 2 En 1 Yl Phenol in Materials Science and Catalysis Research
Role as Building Blocks for Novel Materials
The unique structure of 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol, featuring a reactive phenol (B47542) group and a polymerizable allyl group, suggests its potential as a versatile building block for new materials.
Allyl-substituted phenols can theoretically be utilized in polymer synthesis. The allyl group can undergo polymerization through various mechanisms, including free radical polymerization, to form a polymer backbone. For instance, copolymers of 2-allylphenol (B1664045) and maleic anhydride (B1165640) have been synthesized. google.com The phenolic hydroxyl group offers a site for further reactions, such as esterification or etherification, allowing for the creation of a wide range of polymers with tailored properties. While this is true for allylphenols in general, specific studies on the polymerization of this compound are not documented in the available literature.
Phenolic compounds are known for their use in functional coatings due to their adhesive properties and chemical resistance. ntu.edu.sg The allyl group in this compound could potentially be used for cross-linking, enhancing the durability and thermal stability of the coating. Similarly, in adhesives, the phenolic moiety can provide strong adhesion to various substrates, while the allyl group could participate in curing reactions to form a robust adhesive bond. However, literature specifically detailing the integration of this compound into coatings and adhesives is not available.
Polyimide resins are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. dakenchem.comresearchgate.net These resins are often synthesized from diamines and dianhydrides. Aromatic polyimides can be crosslinked by introducing reactive groups such as allyl or vinyl side chains. google.com In principle, a molecule like this compound could be chemically modified to be incorporated into a polyimide structure, with the allyl group providing a site for cross-linking to enhance the resin's properties. However, there is no specific information available on the use of this compound as a component in polyimide resins.
Ligand Design and Coordination Chemistry in Catalysis
The phenolic oxygen and the allyl group's double bond in this compound present potential coordination sites for metal ions, making it a candidate for ligand design in catalysis.
Transition metal allyl complexes are a well-established class of organometallic compounds. wikipedia.org The allyl group can coordinate to a metal center in either a η¹ (sigma) or η³ (pi) fashion. wikipedia.org The phenolic hydroxyl group can also coordinate to a metal center, potentially forming a chelate ring with the allyl group. The steric and electronic properties of the ligand, influenced by the methyl groups on the phenyl ring, would affect the stability and structure of the resulting metal complex. While the principles of coordination chemistry suggest the feasibility of forming such complexes, specific examples involving this compound are not found in the surveyed literature.
Late transition metal complexes are widely studied as catalysts for olefin polymerization and oligomerization. mdpi.comd-nb.info The activity and selectivity of these catalysts are highly dependent on the ligand environment around the metal center. Ligands can influence the electronic and steric properties of the catalyst, thereby controlling the rate of ethylene (B1197577) insertion and chain transfer. For instance, bulky substituents on the ligand can favor polymerization over oligomerization. d-nb.info A transition metal complex of this compound could theoretically be active in ethylene oligomerization, but no research data is available to support this.
Development of Chemical Sensors and Chemosensors
Fluorescence-Based Sensing Mechanisms
There is no available research data on the fluorescence properties of this compound or its derivatives for use in sensing mechanisms. The inherent chemical structure, a substituted phenol, possesses a phenolic hydroxyl group which can, in some molecules, exhibit fluorescence. The fluorescence of such compounds can be influenced by factors like solvent polarity, pH, and interaction with other molecules. In the context of sensor development, a common strategy involves the modification of a fluorescent molecule (fluorophore) with a specific receptor unit. The binding of a target analyte to the receptor can trigger a change in the fluorescence signal, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. However, no studies have been published that explore these principles using this compound as the core structure.
Biochemical Interactions and Biological Activity Studies Excluding Clinical Human Trials
Enzyme Inhibition Studies
Phenolic compounds are known to interact with and inhibit various enzymes, a property attributed to their chemical structure. nih.govresearchgate.net The hydroxyl group on the phenolic ring can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the aromatic ring can engage in hydrophobic and π-π stacking interactions. These interactions can alter the enzyme's conformation or block substrate access, leading to inhibition. researchgate.net
One area of significant research is the inhibition of xanthine (B1682287) oxidase (XO) by phenolic compounds. nih.govnih.govresearchgate.net Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. nih.govresearchgate.net Studies have shown that various flavonoids and other polyphenols can inhibit XO activity. nih.govscilit.commdpi.com For instance, quercetin, a flavonoid, has demonstrated potent XO inhibitory activity. nih.govresearchgate.net The inhibitory mechanism is often competitive, where the phenolic compound binds to the enzyme's active site, preventing the substrate from binding. scilit.com
Antioxidant Activity Assessment
The antioxidant activity of phenolic compounds is one of their most well-documented biological properties. nih.gov This activity is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. nih.gov The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring. researchgate.net
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.come3s-conferences.org In the DPPH assay, the deep violet color of the stable DPPH radical fades to yellow upon reduction by an antioxidant. The ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized in the presence of an antioxidant. The extent of color change in both assays is proportional to the antioxidant's radical scavenging ability, often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals). nih.govnih.gov
While specific DPPH and ABTS assay results for 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol are not available, data from other phenolic compounds illustrate the range of antioxidant activities.
Antioxidant Activity of Selected Phenolic Compounds
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
|---|---|---|---|
| (+)-Catechin hydrate | 5.25 ± 0.31 | 3.12 ± 0.51 | nih.gov |
| Caffeic acid | 4.50 ± 0.30 | 1.59 ± 0.06 | nih.gov |
| Gallic acid hydrate | - | 1.03 ± 0.25 | nih.gov |
| Quercetin | - | 1.89 ± 0.33 | nih.gov |
| Eugenol | - | - | nih.gov |
In Vitro Studies on Cellular Models
The cytotoxic and pro-apoptotic effects of various phenolic compounds on cancer cells have been a subject of extensive research. nih.govrotman-baycrest.on.carsc.org Phenolic compounds can induce cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of signaling pathways involved in cell proliferation and apoptosis. rotman-baycrest.on.ca
For example, studies have shown that certain substituted phenols can induce caspase-mediated apoptosis in leukemia cell lines. rotman-baycrest.on.ca The cytotoxic effects of some phenols have been linked to their pro-oxidant activity, where they undergo oxidation and generate toxic oxygen species that damage cellular components. nih.gov The susceptibility of different cell lines to the cytotoxic effects of phenols can vary. nih.gov
While no in vitro studies on cancer cell lines have been reported for this compound, research on other phenolic compounds provides a basis for its potential anticancer activity. The specific effects would likely depend on the cell type and the concentration of the compound.
Structure-Activity Relationships in Non-Clinical Biological Systems
The biological activity of phenolic compounds is intricately linked to their chemical structure. researchgate.netnih.govbohrium.comresearchgate.net The number and position of hydroxyl groups, as well as the nature and location of other substituents on the aromatic ring, play a crucial role in determining their antioxidant and cytotoxic properties. nih.govnih.govresearchgate.netresearchgate.net
For antioxidant activity, the key determinant is the ease with which the phenolic hydroxyl group can donate a hydrogen atom. researchgate.net Electron-donating groups, such as alkyl groups, can increase the electron density on the aromatic ring, which may enhance the stability of the resulting phenoxyl radical and thus increase antioxidant activity. researchgate.net However, steric hindrance around the hydroxyl group can impede its interaction with free radicals. researchgate.net The presence of an allyl group might also influence activity through electronic and steric effects or by participating in other reactions.
Regarding cytotoxicity, the relationship is more complex. For some phenols, cytotoxicity is correlated with their hydrophobicity, which influences their ability to cross cell membranes. rotman-baycrest.on.carsc.org For others, electronic parameters that reflect their susceptibility to form radicals are more important. rsc.org A quantitative structure-activity relationship (QSAR) study on substituted phenols found that steric and hydrophobic properties were key predictors of their ability to induce apoptosis. rotman-baycrest.on.ca
Future Research Directions and Emerging Paradigms for 2,3 Dimethyl 6 Prop 2 En 1 Yl Phenol Research
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of chemical research. For 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol, these computational tools offer a powerful avenue for accelerating discovery and optimization. Future research will likely focus on the development of predictive models for various properties of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, are anticipated to be instrumental. researchgate.netijain.org These models can correlate the structural features of this compound with its biological activity, toxicity, and physicochemical properties. By training algorithms on datasets of related phenolic compounds, it may be possible to predict the efficacy of novel derivatives as, for example, antioxidants or antimicrobial agents, without the need for extensive initial synthesis and testing. researchgate.net
Deep neural networks (DNNs) and other advanced ML architectures could be employed to predict reaction outcomes and optimize synthesis pathways. ijain.org By inputting various reaction parameters, such as catalyst type, solvent, and temperature, AI models could predict the yield and selectivity of reactions involving this compound. This predictive capability would significantly reduce the experimental workload and resource consumption associated with process development. Furthermore, explainable AI (XAI) could provide valuable insights into the underlying chemical principles governing these predictions, bridging the gap between computational models and traditional chemical intuition. themoonlight.io
| Potential AI/ML Application | Predicted Outcome | Key Algorithms |
| Predictive Toxicology | Early identification of potential adverse effects. | Random Forest, Support Vector Machines, Deep Neural Networks. nih.gov |
| Reaction Optimization | Maximization of yield and minimization of byproducts. | Bayesian Optimization, Genetic Algorithms. |
| Material Property Prediction | Forecasting of polymer characteristics derived from the compound. | Graph Convolutional Neural Networks, Recurrent Neural Networks. |
| Bioactivity Screening | Virtual screening for potential pharmaceutical applications. | Docking simulations combined with ML scoring functions. |
Sustainable Synthesis and Green Chemistry Innovations
In an era of increasing environmental awareness, the principles of green chemistry are paramount. Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally benign synthesis methods. mgesjournals.comresearchgate.net This focus aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
A key area of investigation will be the use of alternative, greener solvents to replace traditional volatile organic compounds. jddhs.com Water, supercritical fluids like CO2, and bio-based solvents are attractive options that could significantly lower the environmental footprint of the synthesis process. nih.gov The development of solvent-free reaction conditions is another promising avenue that aligns with the goals of green chemistry. jddhs.com
Catalysis will play a central role in the future of sustainable synthesis for this compound. The design and application of highly efficient and recyclable catalysts, such as biocatalysts (enzymes) and heterogeneous catalysts, can lead to cleaner and more atom-economical processes. jddhs.com These catalysts can enable reactions to proceed under milder conditions, reducing energy consumption and the formation of unwanted byproducts. The exploration of catalyst-assisted reactions for the derivatization of this compound is a fertile ground for future research. researchgate.net
| Green Chemistry Approach | Potential Benefit | Example Technique |
| Alternative Solvents | Reduced VOC emissions and environmental impact. | Reactions in supercritical CO2 or aqueous media. nih.govjddhs.com |
| Biocatalysis | High selectivity and mild reaction conditions. | Enzymatic synthesis of derivatives. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling. | Use of solid acid or base catalysts. |
| Energy-Efficient Synthesis | Lower energy consumption and reduced carbon footprint. | Microwave-assisted or continuous flow processing. jddhs.comjddhs.com |
Exploration of Novel Applications in Emerging Technologies
The unique chemical structure of this compound, featuring a reactive phenolic hydroxyl group, a sterically hindered aromatic ring, and a versatile allyl group, makes it a promising candidate for a variety of applications in emerging technologies.
In the realm of materials science, this compound could serve as a valuable monomer or building block for the synthesis of high-performance polymers. The phenolic moiety can be exploited for the creation of phenolic resins or polycarbonates with tailored thermal and mechanical properties. The allyl group offers a site for polymerization or further functionalization, potentially leading to the development of novel cross-linked materials or functional coatings.
The antioxidant properties inherent to many phenolic compounds suggest that this compound and its derivatives could find use as stabilizers in polymers, fuels, and lubricants. Future research could focus on enhancing its antioxidant efficacy and incorporating it into various material matrices.
Furthermore, the biological activity of substituted phenols is a well-established field. nih.gov Investigations into the potential of this compound as a scaffold for the development of new pharmaceutical agents or agrochemicals could yield promising results. Its structure could be modified to optimize interactions with biological targets, leading to the discovery of new therapeutic compounds.
Development of Advanced Analytical and Characterization Techniques
As the synthesis and application of this compound and its derivatives advance, the need for sophisticated analytical and characterization techniques becomes increasingly critical. Future research in this area will focus on developing methods that provide detailed structural information and allow for sensitive and accurate quantification.
Advanced spectroscopic and spectrometric methods will be essential for the unambiguous identification of this compound and its reaction products. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and high-resolution mass spectrometry (HRMS) will provide invaluable data on molecular connectivity and composition. ekb.eg The application of thermal desorption gas chromatography/mass spectrometry (TD-GC/MS) could offer rapid and sensitive analysis in various matrices. researchgate.net
For the characterization of materials derived from this compound, a suite of advanced techniques will be necessary. These may include X-ray diffraction (XRD) for determining crystalline structure, and various microscopy techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to probe surface morphology and internal structure. google.com Thermal analysis methods, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), will be crucial for evaluating the thermal stability and phase behavior of polymeric materials. ekb.eg
| Analytical Technique | Information Gained | Potential Application |
| 2D-NMR Spectroscopy | Detailed molecular structure and connectivity. | Elucidation of complex reaction products. |
| High-Resolution Mass Spectrometry | Precise molecular formula determination. | Identification of trace impurities and metabolites. |
| Thermal Analysis (DSC, TGA) | Thermal stability, melting point, glass transition temperature. | Characterization of polymers and materials. ekb.eg |
| X-ray Crystallography | Three-dimensional molecular structure in the solid state. | Understanding intermolecular interactions. |
Mechanistic Insights into Complex Reaction Systems
A fundamental understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing more efficient synthetic routes. Future research will likely employ a combination of experimental and computational methods to unravel the intricate details of its reactivity.
The reactivity of the allyl group, for instance, can be exploited in various transformations, such as Claisen rearrangement, which is characteristic of allyl phenyl ethers. nih.gov Detailed mechanistic studies of such rearrangements for this compound could reveal the influence of the methyl substituents on the reaction pathway and selectivity. Anodic olefin coupling reactions represent another area where mechanistic insights could guide the development of new synthetic methods. researchgate.net
Computational chemistry, particularly density functional theory (DFT), will be a powerful tool for modeling reaction pathways and transition states. researchgate.net These calculations can provide insights into reaction kinetics and thermodynamics, helping to explain observed experimental results and predict the feasibility of new reactions. Isotopic labeling studies and in-situ reaction monitoring using techniques like ReactIR could provide direct experimental evidence to support proposed mechanisms.
By gaining a deeper understanding of the factors that govern the reactivity of this compound, researchers can develop more sophisticated and selective synthetic strategies, paving the way for the creation of novel and valuable molecules.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol, and how is structural confirmation achieved?
Answer:
The synthesis typically involves alkylation or functional group modification of a phenolic precursor. For example, derivatives of structurally similar phenols (e.g., eugenol analogs) are synthesized via nucleophilic substitution using sulfonyl chlorides in refluxing pyridine, followed by extraction with dichloromethane and purification . For structural confirmation:
- NMR spectroscopy (¹H and ¹³C) identifies substituent positions and propenyl group geometry.
- IR spectroscopy verifies hydroxyl (-OH) and alkene (C=C) stretching frequencies (e.g., ~3025 cm⁻¹ for C-H in alkenes) .
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles for unambiguous structural assignment .
Advanced: How do steric and electronic effects of the 2,3-dimethyl groups influence the reactivity of the propenyl moiety in electrophilic addition reactions?
Answer:
The methyl groups at positions 2 and 3 create steric hindrance, limiting access to the propenyl group’s alkene. This reduces reactivity in reactions like epoxidation or hydrohalogenation. Electronic effects from the electron-donating methyl groups may stabilize intermediate carbocations, favoring Markovnikov addition. To study this:
- Perform kinetic assays under varying temperatures and catalysts (e.g., Brønsted/Lewis acids).
- Compare reaction rates with less hindered analogs (e.g., 6-propenylphenol) using HPLC or GC-MS .
- DFT calculations (e.g., Gaussian) model transition states to quantify steric/electronic contributions .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing purity and stability?
Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity and detects degradation products.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability (e.g., decomposition temperature) .
- Gas Chromatography (GC) with flame ionization detection (FID) monitors volatile impurities.
- UV-Vis spectroscopy tracks absorbance changes under stress conditions (light, heat) to evaluate photostability .
Advanced: How can conflicting bioactivity data in cell-based assays be resolved, particularly regarding estrogenic or cytotoxic effects?
Answer:
Contradictions may arise from phenol red interference in cell media, which exhibits estrogenic activity at high concentrations . To mitigate:
- Use phenol red-free media during treatment phases.
- Validate results with estrogen receptor (ER) knockout cell lines or ER antagonists (e.g., tamoxifen).
- Perform dose-response assays to distinguish compound-specific effects from artifacts.
- Cross-validate using in silico docking (e.g., AutoDock) to predict binding affinity to ERα/ERβ .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the propenyl group.
- Use amber glass vials to minimize photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf life .
Advanced: How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed using SHELX software?
Answer:
- For twinned crystals, use SHELXD for initial structure solution and SHELXL with the TWIN and BASF commands to refine twin laws .
- For disordered propenyl groups, apply PART and SUMP restraints to model alternative conformers.
- Validate refinement with R1 and wR2 residuals; a difference Fourier map (≤ 0.3 eÅ⁻³) confirms model accuracy .
Advanced: What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
